N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-propan-2-ylpyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-propan-2-ylpyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazine ring, and a piperidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-propan-2-ylpyrrolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a condensation reaction with a suitable precursor.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of pyrrolidine oxides.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions. Its ability to bind to specific proteins can help elucidate biological pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-propan-2-ylpyrrolidin-3-yl]acetamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-methylpyrrolidin-3-yl]acetamide
- N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-ethylpyrrolidin-3-yl]acetamide
Uniqueness
N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-propan-2-ylpyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the propan-2-yl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
N-[(3R,4S)-1-[6-(piperidine-1-carbonyl)pyrazin-2-yl]-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13(2)15-11-24(12-17(15)21-14(3)25)18-10-20-9-16(22-18)19(26)23-7-5-4-6-8-23/h9-10,13,15,17H,4-8,11-12H2,1-3H3,(H,21,25)/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMGIIFXZVIZGH-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)C2=NC(=CN=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C)C2=NC(=CN=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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